N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex organic compound featuring a triazole ring, a pyrazolo[5,1-b][1,3]oxazine core, and a carboxamide group
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole moiety are known to interact with various biological targets. For instance, some 1,2,4-triazole derivatives have been found to inhibit certain kinases .
Mode of Action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions. The 1,2,4-triazole ring can act as a hydrogen bond acceptor, which can enhance the binding affinity of the compound to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. For instance, if it targets kinases, it could affect signal transduction pathways .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and physicochemical properties. For instance, the presence of a 1,2,4-triazole ring could potentially enhance the metabolic stability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes modulated by its targets. For instance, inhibition of kinases could potentially lead to the suppression of cell proliferation .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. Additionally, the presence of other molecules in the biological system could potentially affect the compound’s action through drug-drug or drug-molecule interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions.
Attachment of the Thioethyl Group: The triazole derivative is then reacted with an appropriate haloalkane (e.g., 2-chloroethyl) to introduce the thioethyl group.
Construction of the Pyrazolo[5,1-b][1,3]oxazine Core: This involves the cyclization of a suitable precursor, such as a hydrazone, with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the pyrazolo[5,1-b][1,3]oxazine derivative with an isocyanate or a similar reagent to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the triazole and pyrazolo[5,1-b][1,3]oxazine moieties.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding, given its complex structure and potential for high specificity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Rufinamide: A triazole derivative used as an antiepileptic drug.
Uniqueness
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to its combination of a triazole ring with a pyrazolo[5,1-b][1,3]oxazine core, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-17-8-14-15-12(17)21-6-3-13-11(19)9-7-10-18(16-9)4-2-5-20-10/h7-8H,2-6H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZYVYHVSSGGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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